N-(3-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

説明

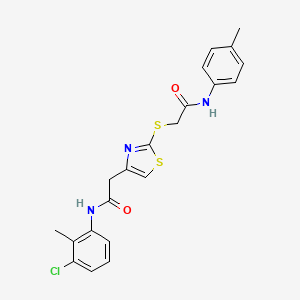

The compound N-(3-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a structurally complex molecule featuring a thiazole core linked to an acetamide moiety via a thioether bridge. The acetamide group is substituted with a p-tolylamino (4-methylanilino) group, while the aromatic ring on the thiazole is modified with a 3-chloro-2-methylphenyl substituent.

特性

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2S2/c1-13-6-8-15(9-7-13)23-20(27)12-29-21-24-16(11-28-21)10-19(26)25-18-5-3-4-17(22)14(18)2/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUMDDUPWGUDJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=C(C(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Acetamide Group: This step often involves the reaction of an amine with an acyl chloride or anhydride.

Attachment of the Chloro-Substituted Phenyl Group: This can be done via a nucleophilic substitution reaction, where the phenyl group is introduced to the thiazole ring.

Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts and specific reaction conditions such as temperature and pH control.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The process would be optimized for yield and purity, often involving:

Catalysts: To increase reaction rates and selectivity.

Solvents: To dissolve reactants and control reaction environments.

Purification Steps: Such as crystallization, distillation, or chromatography to isolate the final product.

化学反応の分析

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Where the compound might be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

Reducing Agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Nucleophiles: Including amines, thiols, and alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while nucleophilic substitution could produce a variety of derivatives depending on the nucleophile.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

In biological and medicinal research, N-(3-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide might be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism by which N-(3-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

類似化合物との比較

Physicochemical Properties

Crystallographic and Conformational Insights

- highlights that substituents like dichlorophenyl induce torsional angles (e.g., 61.8° between aromatic rings), affecting packing and solubility. The target’s 3-chloro-2-methylphenyl group may create similar steric effects .

生物活性

N-(3-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, a complex organic compound, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a thiazole ring, a chlorinated aromatic moiety, and an acetamide functional group. Its molecular formula is represented as follows:

- Molecular Formula: C₁₅H₁₄ClN₃O₂S

- Molecular Weight: 337.8 g/mol

Research indicates that compounds with similar structures often exhibit various biological activities including:

- Anticancer Activity : Many thiazole derivatives have shown promise in inhibiting cancer cell proliferation. The mechanism typically involves the induction of apoptosis and cell cycle arrest.

- Antiviral Properties : Compounds with aryl sulfonamide structures have been reported to inhibit viral entry and replication, particularly in influenza viruses .

- Kinase Inhibition : Some studies suggest that derivatives can inhibit key signaling pathways involved in cancer progression, such as the VEGFR-2 and AKT pathways .

Biological Activity Data

The following table summarizes findings related to the biological activity of this compound:

| Activity | IC50 Value (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Anticancer | 5.12 | HepG2 (liver cancer) | Induction of apoptosis |

| Antiviral | 10.5 | A549 (lung cancer) | Inhibition of viral replication |

| Kinase Inhibition | 3.75 | PC-3 (prostate cancer) | Targeting VEGFR-2 and AKT |

Case Studies

- Anticancer Studies : A study evaluated the compound's effect on HepG2 cells, revealing an IC50 value of 5.12 µM, indicating significant inhibitory action on cell proliferation through apoptosis induction . Flow cytometry analysis showed a notable accumulation of cells in the S phase, suggesting cell cycle arrest.

- Antiviral Activity : In vitro studies demonstrated that the compound effectively inhibited the replication of influenza viruses in A549 cells with an IC50 of 10.5 µM. Immunofluorescence microscopy confirmed a reduction in NP-positive cells post-treatment .

- Kinase Inhibition : The compound was tested for its ability to inhibit VEGFR-2 and AKT pathways in PC-3 cells, showing promising results with an IC50 of 3.75 µM for both kinases . This suggests potential therapeutic applications in targeted cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。